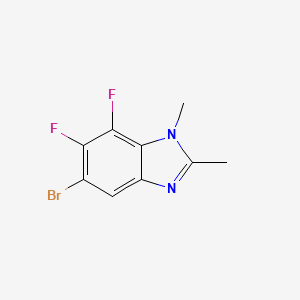

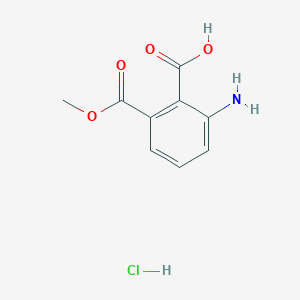

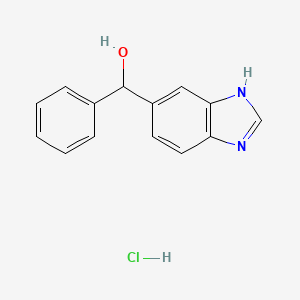

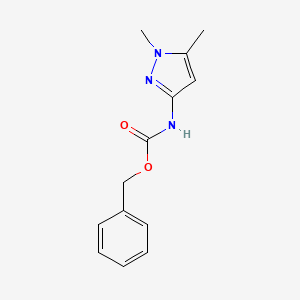

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide

Overview

Description

Pyrazoles are a class of organic compounds with the molecular formula C3H4N2. They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of β-bromo-α-(ethylsulfanyl)cinnamonitriles with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis .

Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity. This can have an impact on the synthetic strategies where pyrazoles are involved, as well as on the biological activities of targets bearing a pyrazole moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Pyrazoles, for example, are known to exhibit tautomerism, which can influence their properties .

Scientific Research Applications

Novel Synthesis Methods

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide and its derivatives have been a focal point in the development of novel synthesis methods. Bobko et al. (2012) described a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, offering a more efficient and versatile approach compared to previous methods (Bobko et al., 2012).

Cytotoxicity and Antitumor Activities

Research by Hassan et al. (2014) and Hafez et al. (2013) highlights the synthesis of various 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide derivatives and their potential in vitro cytotoxicity against specific cancer cell lines, such as Ehrlich Ascites Carcinoma cells (Hassan et al., 2014); (Hafez et al., 2013).

Antimicrobial Potential

Pitucha et al. (2011) explored the antimicrobial properties of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives. Their study revealed significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (Pitucha et al., 2011).

Environmental and Biological Sensor Applications

Zamani et al. (2009) utilized 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in creating a selective sensor for chromium(III) ions, highlighting its utility in environmental and biological sample analysis (Zamani et al., 2009).

Fluorescent Sensor for Fluoride Anion Detection

The compound 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide has been used in the development of fluorescent sensors. Yang et al. (2011) demonstrated its application in selectively detecting fluoride anions, showcasing its potential in chemical sensing technologies (Yang et al., 2011).

DNA-binding Interaction Studies

Lu et al. (2014) investigated the DNA-binding interactions of 1H-pyrazole-3-carboxamide derivatives. Their findings contribute to understanding the potential antitumor mechanisms of these compounds (Lu et al., 2014).

Structural and Theoretical Studies

Studies by Kaczor et al. (2013) and Yıldırım et al. (2005, 2006) provided insights into the tautomerism, functionalization reactions, and crystal structures of pyrazole-4-carboxamide derivatives, enhancing the understanding of their chemical properties and potential applications (Kaczor et al., 2013); (Yıldırım et al., 2005, 2006).

Anti-TMV Activity

Zhang et al. (2012) explored the anti-TMV (tobacco mosaic virus) activity of novel bis-pyrazole compounds, identifying some derivatives with promising inactivation effects against TMV (Zhang et al., 2012).

Future Directions

Pyrazoles are a class of compounds that have been extensively studied for their diverse pharmacological effects. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the future research directions for pyrazoles could involve exploring new synthetic methods, investigating their biological activities, and developing new drugs based on pyrazole scaffolds.

properties

IUPAC Name |

5-amino-1-(3-bromophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEFAOAOQIFVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)